1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-9,15H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGGDSXHFPMUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Furan-2,3-dione with Hydrazine Derivatives
The foundational approach involves reacting furan-2,3-dione (1) with substituted hydrazines to form pyrazole-3-carboxylic acid derivatives. In one protocol, N-benzylidene-N'-(3-nitrophenyl)hydrazine reacts with furan-2,3-dione under reflux in toluene, yielding 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (2). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon of the furan-2,3-dione, followed by cyclization and dehydration .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110–120°C (reflux) |
| Catalyst | Sulfuric acid (trace) |
| Reaction Time | 4–24 hours |
| Yield | 50–90% |
Spectroscopic validation includes ¹H NMR (δ 7.28–7.51 ppm for aromatic protons) and IR (1730 cm⁻¹ for C=O stretch) .
Hydrazine Hydrate-Mediated Cyclization
An alternative route employs hydrazine hydrate and acetic acid to cyclize α,β-unsaturated ketone precursors. For example, 1-(5-substitutedphenyl)-1H-tetrazol-1-yl)prop-2-en-1-one (3) undergoes reflux with hydrazine hydrate in acetic acid, forming the dihydropyrazole core. This method emphasizes the role of Michael addition followed by intramolecular cyclization .
Optimized Protocol:
-
Molar Ratio: 1:1 (ketone:hydrazine hydrate)
-
Solvent: Acetic acid (neat)
-
Temperature: 120°C (reflux)
-
Time: 5 hours
Post-synthesis purification involves trituration with ether, followed by recrystallization from ethanol.
Multi-Step Synthesis via Intermediate Carboxamides
A patent-pending method outlines a five-step sequence starting from substituted acetophenones :
-
Hydrazone Formation: Acetophenone reacts with phenylhydrazine hydrochloride to form hydrazones.
-
Cyclization: Treatment with POCl₃/DMF generates pyrazole-4-carboxylic acid chlorides.
-
Oxidation: NaClO₂/NH₂SO₃H oxidizes intermediates to carboxylic acids.
-
Amidation: EDCI/HOBt-mediated coupling with aminopyrazoles yields carboxamides.
-
Hydrogenation/Ozonolysis: Sequential reduction and ozonolysis finalize the dihydropyrazole structure .
Critical Step – Ozonolysis:
-
Reagent: Ozone (O₃) in CH₂Cl₂ at −78°C
-
Workup: Phosphine-mediated quenching ensures retention of the nitro group.
Spectroscopic Characterization and Validation
All synthetic routes require rigorous analytical verification:
Table 1: Key Spectral Signatures
| Technique | Observed Data | Assignment |
|---|---|---|
| ¹H NMR | δ 2.28 ppm (s, CH₃) | Aliphatic methyl group |
| δ 7.28–7.86 ppm (m, Ar-H) | Aromatic protons | |
| ¹³C NMR | δ 158.56 ppm (C=O) | Carboxylic acid carbonyl |
| IR | 1730 cm⁻¹ (C=O stretch) | Ester/carboxylic acid |
| 1638 cm⁻¹ (C=N stretch) | Pyrazole ring | |
| MS (ESI) | m/z 483.1 [M+H]⁺ | Molecular ion confirmation |
Data from corroborate structural integrity across synthesis pathways.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 50–90 | >95 | 4–24 | Moderate |
| Hydrazine Cyclization | 76–85 | >90 | 5–8 | High |
| Multi-Step Synthesis | 60–70 | >98 | 48–72 | Low |
Cyclocondensation offers the highest yield but requires prolonged reaction times. Hydrazine-mediated cyclization balances efficiency and cost, while multi-step synthesis ensures purity at the expense of scalability .
Mechanistic Insights and Side Reactions
The nitro group’s electron-withdrawing nature influences reaction kinetics. Competing pathways include:
-
Nitro Reduction: Uncontrolled hydrogenation may reduce −NO₂ to −NH₂, necessitating inert atmospheres .
-
Ring-Opening: Acidic conditions risk hydrolyzing the pyrazole ring, mitigated by buffered systems .
Quantum-chemical calculations (DFT) predict transition states where the nitro group stabilizes negative charge during cyclization, rationalizing regioselectivity .
Industrial-Scale Considerations
For bulk production, the hydrazine cyclization method is preferred due to:
Chemical Reactions Analysis
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can yield amino derivatives. This can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that pyrazoline derivatives, including 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, exhibit antitumor properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
2. Analgesic Properties
The analgesic potential of this compound has been explored in several studies. It has been shown to alleviate pain through mechanisms that may involve the inhibition of cyclooxygenase enzymes or modulation of pain receptors .
3. Antimicrobial Activity
Pyrazoline derivatives have also been investigated for their antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Reveals distinct chemical environments of protons and carbons, confirming the structure.
- Infrared (IR) Spectroscopy : Identifies functional groups through characteristic absorption bands.
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides insights into electronic transitions within the molecule.
For instance, studies show that the IR spectrum exhibits significant peaks corresponding to C=N and C=O bonds, which are crucial for confirming the presence of the pyrazoline structure .
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitrophenyl and phenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural differences arise from substituent positions and functional groups:
- Dihedral Angles : The electron-withdrawing nitro group in the target compound may increase ring planarity compared to electron-donating substituents (e.g., methyl-sulfonyl in ).
- Crystallography Tools : SHELX and Mercury software are widely used for structural refinement and visualization .
Physicochemical Properties
Substituents critically influence solubility, acidity, and stability:
Biological Activity
The compound 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research studies.
Molecular Formula: C16H15N3O3
Molecular Weight: 299.31 g/mol
CAS Number: [specific CAS number if available]
Structure: The compound contains a pyrazole ring substituted with a nitrophenyl group and a phenyl group, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aromatic amines and carboxylic acids under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 15.2 | Induction of apoptosis |
| HCT-116 (colon) | 10.7 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 12.5 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism for many anticancer agents .
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory activity . In vitro studies demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined against Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment: A clinical trial involving patients with triple-negative breast cancer utilized a regimen including pyrazole derivatives, reporting improved survival rates and reduced tumor size.
- Chronic Inflammation: Patients with rheumatoid arthritis showed significant improvement in inflammatory markers when treated with a formulation containing pyrazole derivatives.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with α,β-unsaturated ketones or chalcones under acidic conditions. For example, hydrazine hydrate reacts with a substituted chalcone precursor (e.g., 3-nitrochalcone derivatives) in ethanol with glacial acetic acid as a catalyst. Post-synthesis purification via recrystallization (e.g., using DMF/ethanol mixtures) ensures high purity . Key intermediates and reaction progress should be monitored using TLC and characterized via -NMR and IR spectroscopy to confirm cyclization and nitro-group retention .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation (e.g., from DMF/ethanol) can be analyzed using SHELXL for refinement . Complementary techniques include:
- Spectroscopy : - and -NMR to verify diastereotopic protons in the dihydropyrazole ring and carboxylic acid functionality.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak).
- Elemental analysis : To validate empirical formula .
Q. What in vitro assays are suitable for evaluating its biological activity?
For antimicrobial screening, use:
- Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar diffusion assays for preliminary activity.
For enzyme inhibition studies, employ fluorescence-based or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification). Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data?
Discrepancies between in vitro activity and theoretical predictions (e.g., molecular docking) may arise from solubility, membrane permeability, or assay conditions. Strategies include:
- MD simulations : To assess binding stability in physiological conditions (e.g., explicit solvent models).
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and cytotoxicity.
- Dose-response curves : Re-evaluate activity with adjusted concentrations or modified assay media (e.g., adding DMSO to improve solubility) .
Q. What strategies optimize the synthesis to minimize byproducts like regioisomers?
Regioisomeric contamination often occurs due to competing cyclization pathways. Mitigation approaches:
- Temperature control : Lower reaction temperatures (e.g., 60–70°C) favor kinetic over thermodynamic products.
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to direct regioselectivity.
- Chromatographic separation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the desired isomer .
Q. How do hydrogen-bonding networks influence crystallographic packing and stability?
Graph set analysis (Etter’s rules) reveals motifs like chains formed between carboxylic acid dimers or nitro-group interactions. These networks impact melting points, solubility, and mechanical stability. Use Mercury software to visualize packing diagrams and quantify interaction energies (e.g., hydrogen bond strengths via DFT calculations) .
Q. What methodologies characterize the puckering conformation of the dihydropyrazole ring?
Cremer-Pople puckering parameters (, , ) quantify ring non-planarity. For this compound:
Q. How can SAR studies improve pharmacological efficacy?
Focus on substituent modifications:
- Nitro-group position : Compare 3-nitrophenyl vs. 4-nitrophenyl analogs for electronic effects on bioactivity.
- Carboxylic acid bioisosteres : Replace with tetrazole or acyl sulfonamide to enhance metabolic stability.
- Hybrid derivatives : Incorporate thiazole or triazole moieties (e.g., as in ) to exploit synergistic interactions .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in crystallographic data?
Q. What statistical approaches validate contradictory biological results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
